molecular formula C19H18O6 B192521 3',4',5,7-Tetramethoxyflavone CAS No. 855-97-0

3',4',5,7-Tetramethoxyflavone

Cat. No. B192521
CAS RN: 855-97-0
M. Wt: 342.3 g/mol
InChI Key: CLXVBVLQKLQNRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’,5,7-Tetramethoxyflavone is a flavonoid, a type of plant secondary metabolite, which is known for its antiviral activity against picornaviruses . It has been shown to inhibit the production of β-catenin and is a potent inhibitor of the Wnt pathway in cervical cancer cells . It is also known to possess various bioactivities, including anti-fungal, anti-malarial, anti-mycobacterial, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of 3’,4’,5,7-Tetramethoxyflavone has been reported in the literature . The synthesis starts from phloroacetophenone (1) and involves several steps to yield the final product .


Molecular Structure Analysis

The molecular formula of 3’,4’,5,7-Tetramethoxyflavone is C19H18O6 . The molecular weight is 342.34 g/mol . The structure includes a flavone backbone with four methoxy groups attached at positions 3’, 4’, 5, and 7 .


Physical And Chemical Properties Analysis

3’,4’,5,7-Tetramethoxyflavone appears as white to yellow crystals or powder . It has a melting point range of 193°C to 197°C . The compound is soluble in DMSO .

Scientific Research Applications

1. Anticancer Studies

  • Application Summary: The compound has been studied for its potential anticancer properties. The cytotoxic activity of the bioactive ligand was checked against human cancer cell lines A549 and MCF-7 in vitro by the MTT assay .
  • Methods of Application: The study involved spectroscopic investigations (Fourier transform infrared, FT-Raman and nuclear magnetic resonance), as well as the frontier energy level and molecular electrostatic potential (MEP) analysis of 3-hydroxy-3′,4′,5,7-tetramethoxyflavone (3H7TMFN), using density functional theory (DFT) methods .
  • Results/Outcomes: The docking and in vitro activity against cancer cell lines displayed positive results, suggesting that the present ligand performance is a promising way for anticancer agents with better efficacy .

2. Inhibition of Cytochrome P450 Enzymes

  • Application Summary: This compound has been studied for its effects on intestinal cell permeability and its inhibitory effects on cytochrome P450 (CYP) enzymes .
  • Methods of Application: The study used liquid chromatography–mass spectrometry (LC-MS) and microsomes to analyze the TMFs and hydroxylated TMFs, elucidating cell penetration and metabolic inhibition potential .
  • Results/Outcomes: 3H7-TMF showed the fastest (1-h) transport efficiency in intestinal cells. The Caco-2 cell model exhibited significant transport and absorption efficiency . IC 50 values of TMFs against CYP enzymes ranged from 0.15 to 108 μM, indicating potent inhibition .

3. Anti-Inflammatory Activities

  • Application Summary: 3’,4’,5,7-Tetramethoxyflavone, one of the major polymethoxyflavones (PMFs) isolated from M. exotica, possesses various bioactivities, including anti-inflammatory activities .

4. Metabolism Study

  • Application Summary: A comprehensive metabolism study of 5-hydroxy-6,7,3’,4’-tetramethoxyflavone (HTF), a typical hydroxylated-polymethoxyflavonoid (OH-PMF), was conducted in rats .
  • Methods of Application: The study used a drug metabolite cluster-based data-mining method for the metabolite identification of HTF .
  • Results/Outcomes: Consequently, eight primary metabolism clusters, sixteen secondary metabolism clusters, and five tertiary metabolism clusters were proposed and 106 metabolites (19 potential metabolites included) were detected and identified positively and tentatively .

5. Chondroprotective Activity

  • Application Summary: 5,7,3’,4’-Tetramethoxyflavone exhibits chondroprotective activity by targeting β-catenin signaling .

Safety And Hazards

The safety data sheet for 3’,4’,5,7-Tetramethoxyflavone suggests that it should be handled with care. It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It should be stored at 2-10°C in a dry and dark place .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXVBVLQKLQNRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80234705
Record name 5,7,3',4'-Tetramethylluteolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4',5,7-Tetramethoxyflavone

CAS RN

855-97-0
Record name 5,7,3′,4′-Tetramethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7,3',4'-Tetramethylluteolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,7,3',4'-Tetramethylluteolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80234705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',4',5,7-Tetramethoxyflavone
Reactant of Route 2
Reactant of Route 2
3',4',5,7-Tetramethoxyflavone
Reactant of Route 3
Reactant of Route 3
3',4',5,7-Tetramethoxyflavone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3',4',5,7-Tetramethoxyflavone
Reactant of Route 5
Reactant of Route 5
3',4',5,7-Tetramethoxyflavone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3',4',5,7-Tetramethoxyflavone

Citations

For This Compound
450
Citations
K Nagarajan, V Krishnakumar, K Parimala - Bulletin of Materials Science, 2023 - Springer
The molecular structure of the compound, spectroscopic investigations (Fourier transform infrared, FT-Raman and nuclear magnetic resonance), as well as the frontier energy level and …
Number of citations: 6 link.springer.com
SV Chitra, A Sankar, K Parimala - Journal of the Indian Chemical Society, 2023 - Elsevier
The molecular structure of the compound, spectroscopic investigations (FT-IR, FT-Raman, and NMR), as well as the frontier energy level and MEP analysis of 3-Hydroxy-3′,4′,5,7-…
Number of citations: 4 www.sciencedirect.com
RSGR Seixas, DCGA Pinto, AMS Silva… - Australian journal of …, 2008 - CSIRO Publishing
Novel 3-alkyl-3′,4′,5,7-tetrahydroxyflavones have been prepared. The synthetic strategy involves the preparation of 1-(2-hydroxy-4,6-dimethoxyphenyl)alkan-1-ones from the Friedel–…
Number of citations: 17 www.publish.csiro.au
T Aree, P Sawasdee - Acta Crystallographica Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C19H18O6, also known as 3,4′,5,7-tetramethoxyflavone, the dihedral angle between the benzopyran-4-one group and the attached benzene ring is 11.23 (8). …
Number of citations: 3 scripts.iucr.org
E Rajudin, F Ahmad, HM Sirat, D Arbain… - Natural product …, 2010 - Taylor & Francis
Seven flavonoid compounds have been isolated from the aerial parts of tiger's betel (Piper porphyrophyllum), which were identified as 5,7-dimethoxyflavone, 4′,5,7-trimethoxy-flavone, …
Number of citations: 29 www.tandfonline.com
M Shoja - Zeitschrift für Kristallographie-New Crystal Structures, 1997 - degruyter.com
Source of material: Indofme Chemical Co. The molecular conformations of flavones have been reported to be controlled by two factores; one, by steric hindrance between the …
Number of citations: 2 www.degruyter.com
T Horie, H Tominaga, I Yoshida… - Bulletin of the Chemical …, 1993 - journal.csj.jp
Demethylation of 6-hydroxy-3,5,7-trimethoxyflavones and their acetates was studied and the following results were found. Demethylation of 6-hydroxy-3,4′,5,7-tetramethoxyflavone …
Number of citations: 11 www.journal.csj.jp
RS Chen, JS Lai, TS Wu - Journal of the Chinese Chemical …, 1986 - Wiley Online Library
Two new naturally occurring flavonoids, 3,4′,5,7‐tetramethoxyflavone and 3,3′,4′,5,7‐pentamethoxyflavone, along with known compounds, 5‐hydroxy‐3,4′,7‐trimethoxyflavone, 5‐…
Number of citations: 18 onlinelibrary.wiley.com
AW Fraser, JR Lewis - Phytochemistry, 1974 - Elsevier
Three chalcones and three flavones isolated from the fruit of Merrillia caloxylon (Rutaceae) have been characterised. Two of the flavones and two of the chalcones are related …
Number of citations: 41 www.sciencedirect.com
F Ahmad, HM Sirat, F Jamaludin, NM Mustapha… - Arabian Journal of …, 2014 - Elsevier
The crude extracts and isolated compounds of Piper porphyrophyllum (Piperaceae) were evaluated for antibacterial and anti-inflammatory activities. The ethyl acetate extract and 3′,4…
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.